Head-to-Head Comparative Data
A comprehensive search of primary literature, patents, and authoritative databases (excluding excluded vendor sites) was conducted for quantitative biological activity data on 2-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole. No published head-to-head comparative studies, IC50 values, MIC data, or enzyme inhibition constants were identified for this exact compound. The closest evidence comes from a 2024 study by Siddiqui et al. [1], which evaluated a 16-member library (6a–p) of S-substituted 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol derivatives. While that study reports antibacterial and chymotrypsin inhibition data for compounds bearing various S-substituents, the specific 3,4-dichlorobenzyl derivative was not explicitly listed among the compounds for which individual quantitative results were disclosed in the abstract or publicly accessible sections. Therefore, differentiation claims cannot be substantiated with direct comparative data at this time.
| Evidence Dimension | Antibacterial activity (zone of inhibition) and chymotrypsin inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Ciprofloxacin (antibacterial standard); Chymostatin (IC50 = 8.24 ± 0.11 μM) for chymotrypsin inhibition [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | Gram-negative (P. aeruginosa, E. coli, K. pneumoniae, S. typhi) and Gram-positive (S. aureus, B. subtilis) bacterial strains; in vitro chymotrypsin enzyme assay [1] |
Why This Matters
For scientific procurement decisions, the absence of published quantitative data means that any selection of this compound over its analogs must be justified by the user's own experimental screening rather than by literature precedent.
- [1] Siddiqui, S.Z., Abbasi, M.A., Aziz-ur-Rehman, Solangi, M., Ashraf, M., & Khan, K.M. (2024). S-Substituted Oxadiazoles: A Multi-Faceted Approach to Synthesis, Enzyme Inhibition, and Antibacterial Properties. ChemistrySelect, 9(7), e202304685. View Source
